molecular formula C14H15N3O5 B2588026 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1910790-66-7

3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No.: B2588026
CAS No.: 1910790-66-7
M. Wt: 305.29
InChI Key: RDFLLYNPELPYSN-UHFFFAOYSA-N
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Description

3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid (CAS 1910790-66-7) is a chemical compound with a molecular formula of C14H15N3O5 and a molecular weight of 305.29 . This hydantoin derivative is offered for research purposes as part of collections for biological screening and lead optimization . Compounds within this class have been identified in patent literature as inhibitors of metalloproteinase MMP12 (Macrophage metalloelastase) . This suggests potential research applications in investigating pathological processes such as chronic obstructive pulmonary disease (COPD) and asthma, where MMP12 is implicated . The scaffold features a hydantoin (2,5-dioxoimidazolidine) core, which is a privileged structure in medicinal chemistry. The molecule's properties, including a calculated LogP of -0.257, three hydrogen bond donors, and five hydrogen bond acceptors, contribute to its research utility . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-8(18)15-9-3-2-4-10(7-9)17-13(21)11(16-14(17)22)5-6-12(19)20/h2-4,7,11H,5-6H2,1H3,(H,15,18)(H,16,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFLLYNPELPYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a diacid chloride under controlled conditions.

    Introduction of the phenyl group: The phenyl group with an acetylamino substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the propanoic acid moiety: This step often involves esterification followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazolidinone oxides.

    Reduction: Formation of imidazolidinone alcohols.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C13H13N3O5
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 1910769-55-9

The compound features a dioxoimidazolidin core, which is known for its biological activity and potential therapeutic applications. The presence of the acetylamino group enhances its reactivity and solubility in biological systems.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of dioxoimidazolidin compounds exhibit inhibitory effects on metalloproteinases (MMPs), which are often implicated in tumor progression and metastasis. For instance, studies have shown that compounds similar to 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can inhibit MMP12, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The dioxoimidazolidin structure is conducive to enzyme binding, making it a candidate for designing inhibitors for various metabolic disorders. For example, it may serve as an inhibitor for enzymes involved in glucose metabolism, potentially aiding in the management of diabetes .

Neuroprotective Effects

Recent studies have suggested that compounds with similar structures may exhibit neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to interact with neural pathways, offering potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another research project focused on metabolic disorders, scientists synthesized several derivatives of this compound to evaluate their inhibitory effects on specific enzymes. Results indicated that certain modifications to the structure enhanced enzyme binding affinity, suggesting a pathway for developing new treatments for metabolic diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits MMP12; induces apoptosis
Enzyme InhibitionPotential inhibitor for glucose metabolism
NeuroprotectionMay protect against neurodegenerative diseases

Table 2: Structural Variants and Their Activities

VariantActivity TypeIC50 Value (µM)Reference
Acetylamino derivativeAntitumor15
Non-acetylated variantEnzyme inhibition30
Modified dioxoimidazolidin derivativeNeuroprotective25

Mechanism of Action

The mechanism of action of 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Implications for Research and Development

  • Drug Design: Substituents like acetylamino or methoxy groups may optimize target binding (e.g., MCHR1 antagonism) or metabolic stability .
  • Synthetic Feasibility : Halogenated or methoxy-substituted phenyl groups are synthetically accessible, as evidenced by multiple CAS entries and purity reports .

Biological Activity

3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, also known by its CAS number 1910769-55-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

  • Molecular Formula : C13H13N3O5
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 1910769-55-9
  • Chemical Structure : The compound features a dioxoimidazolidin core linked to an acetylamino phenyl group and a propanoic acid moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of imidazolidin compounds can inhibit metalloproteinases, which are crucial in various physiological processes including tissue remodeling and inflammation .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their roles in modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity TypeDescription
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
Anti-inflammatoryMay inhibit inflammatory pathways by affecting cyclooxygenase activity.
Enzyme InhibitionInhibits metalloproteinases involved in tissue remodeling and repair.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on synthesized derivatives demonstrated that certain compounds with similar structures exhibited significant antimicrobial activity against gram-positive and gram-negative bacteria . This suggests that this compound may also show similar effects.
  • Enzyme Inhibition Studies : Research indicated that imidazolidin derivatives could inhibit matrix metalloproteinases (MMPs), which play a role in cancer progression and tissue remodeling . This inhibition could be relevant for therapeutic applications in cancer treatment.
  • Inflammation Modulation : The compound's potential to modulate inflammatory responses aligns with findings from studies on related compounds that affect prostaglandin synthesis . This could have implications for treating conditions characterized by chronic inflammation.

Q & A

Q. What are the critical steps in synthesizing 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid to ensure optimal yield and purity?

Methodological Answer:

  • Reaction Optimization : Control temperature, pH, and reactant concentration during condensation and cyclization steps to minimize side reactions. For example, refluxing in ethanol with catalytic acetic acid is common for imidazolidinone derivatives .
  • Purification : Employ column chromatography (e.g., silica gel) or recrystallization using polar solvents like ethanol/water mixtures to isolate the target compound. Purity can be verified via HPLC or TLC .
  • Characterization : Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy. Mass spectrometry (MS) validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents or moisture .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., acetyl amino groups at δ ~2.1 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbons .
  • Infrared Spectroscopy (FT-IR) : Detect key functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O stretches at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Software like Gaussian or ORCA can optimize molecular geometries .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on substituent effects at the 3-(acetylamino)phenyl group to improve binding affinity .
  • Machine Learning : Train models on existing SAR data to prioritize synthetic targets. For example, logistic regression can predict cytotoxicity based on substituent electronegativity .

Q. How should researchers address contradictory bioactivity data across studies involving this compound?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time, solvent controls). For in vitro studies, validate using multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Aggregate data from published studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., purity, solvent effects) .
  • Mechanistic Studies : Use knock-out models or competitive inhibitors to isolate the compound’s mode of action, ruling off-target effects .

Q. What experimental design strategies optimize reaction parameters for synthesizing novel analogs?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 32^2 factorial design can optimize yield and reaction time .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., pH vs. cyclization efficiency) using central composite designs .
  • High-Throughput Screening : Use robotic platforms to test 100+ conditions (e.g., solvent mixtures, catalysts) in parallel, accelerating parameter optimization .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Degradation Studies : Incubate the compound in simulated body fluid (SGF/SIF) at 37°C. Monitor degradation via HPLC at timed intervals (0–72 hours) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating from 25–300°C at 10°C/min. A sharp mass loss indicates decomposition .
  • Light Exposure Tests : Expose to UV-Vis light (254–365 nm) for 24–48 hours. Track photodegradation products via LC-MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy. Report results as mg/mL ± SD .
  • pH-Dependent Solubility : Measure solubility at pH 2–10 using shake-flask methods. Correlate with ionization states (pKa prediction via MarvinSketch) .
  • Crystallinity Analysis : Compare amorphous vs. crystalline forms via X-ray diffraction (XRD). Amorphous forms often exhibit higher solubility .

Methodological Recommendations

  • Synthesis : Prioritize stepwise purification (e.g., liquid-liquid extraction followed by chromatography) to achieve >95% purity .
  • Bioactivity Testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .
  • Computational Workflows : Combine DFT, docking, and QSAR models to reduce trial-and-error synthesis .

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